![molecular formula C18H16N2O B12845748 5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
5-[2-(Benzyloxy)phenyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Benzyloxy)phenyl]-2-pyridinamine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzyloxy)phenyl]-2-pyridinamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the phenyl and pyridine rings.
Nucleophilic Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)phenyl]-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[2-(Benzyloxy)phenyl]-2-pyridinamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
2-(Benzyloxy)phenylamine: Does not contain the pyridine ring, limiting its applications in coordination chemistry.
Uniqueness
5-[2-(Benzyloxy)phenyl]-2-pyridinamine is unique due to the presence of both the benzyloxy group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C18H16N2O/c19-18-11-10-15(12-20-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20) |
InChI Key |
DDCCHZTWYUSBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


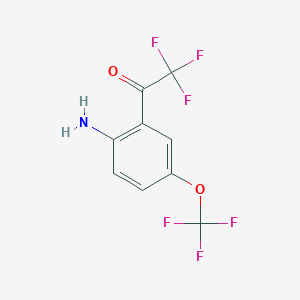
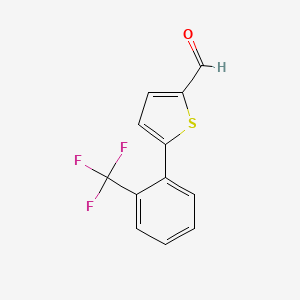
![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
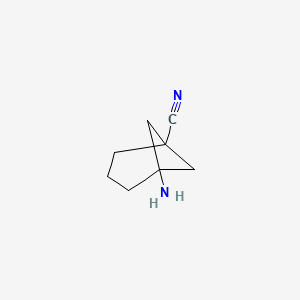
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
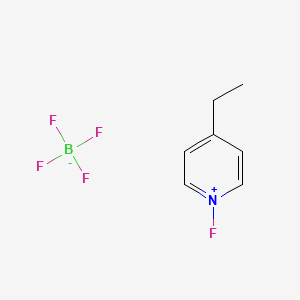
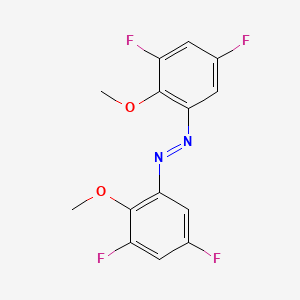
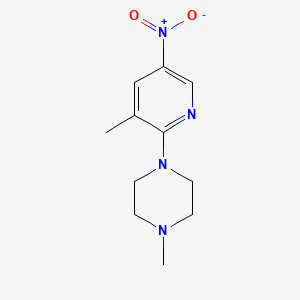
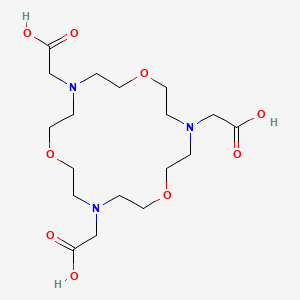
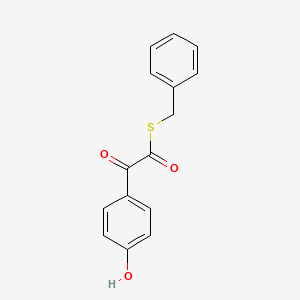

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)


